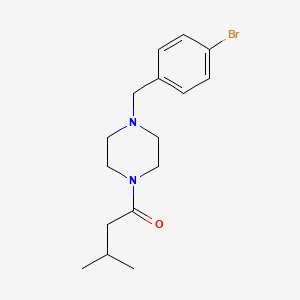
N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-methoxyphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-methoxyphenyl)thiourea, also known as BMT-047, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BMT-047 has been synthesized using different methods, and its mechanism of action has been studied in detail.
作用機序
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-methoxyphenyl)thiourea involves the inhibition of various enzymes and proteins, including histone deacetylases (HDACs), protein kinase C (PKC), and phosphodiesterase 5 (PDE5). This compound has also been shown to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa B (NF-κB) pathway. These mechanisms of action contribute to the various biological effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, anti-oxidant, and anti-diabetic effects. This compound has also been shown to improve cognitive function and protect against neurodegenerative diseases. These effects are attributed to the various mechanisms of action of this compound, including the inhibition of enzymes and modulation of signaling pathways.
実験室実験の利点と制限
N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-methoxyphenyl)thiourea has several advantages for lab experiments, including its high yield synthesis and its ability to inhibit various enzymes and modulate signaling pathways. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations need to be considered when designing experiments using this compound.
将来の方向性
There are several future directions for the study of N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-methoxyphenyl)thiourea. One direction is to investigate the potential of this compound as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative diseases. Another direction is to optimize the synthesis of this compound to improve its yield and solubility. Additionally, the development of analogs of this compound with improved properties may also be explored. Overall, the study of this compound has the potential to lead to the development of novel therapeutic agents for various diseases.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied in detail. This compound has various biochemical and physiological effects, including anti-cancer, anti-inflammatory, anti-oxidant, and anti-diabetic effects. This compound has several advantages for lab experiments, but also has some limitations that need to be considered. There are several future directions for the study of this compound, including investigating its potential as a therapeutic agent and optimizing its synthesis.
合成法
N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-methoxyphenyl)thiourea has been synthesized using different methods, including a one-pot reaction of 3-methoxybenzaldehyde, 1,3-benzodioxole, and thiourea in the presence of sodium hydroxide. Another method involves the reaction of 3-methoxybenzaldehyde and 1,3-benzodioxole with potassium thiocyanate, followed by the reaction with hydrazine hydrate. These methods have been optimized to obtain high yields of this compound.
科学的研究の応用
N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-methoxyphenyl)thiourea has been studied for its potential applications in various fields, including cancer therapy, diabetes, and neurodegenerative diseases. In cancer therapy, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. In diabetes, this compound has been studied for its ability to stimulate insulin secretion and improve glucose tolerance. In neurodegenerative diseases, this compound has been investigated for its neuroprotective effects and its ability to improve cognitive function.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(3-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-19-13-4-2-3-12(8-13)18-16(22)17-9-11-5-6-14-15(7-11)21-10-20-14/h2-8H,9-10H2,1H3,(H2,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCHROSOBOSQIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-(4-biphenylyl)-2-oxoethyl]-2,5-pyrrolidinedione](/img/structure/B5751843.png)
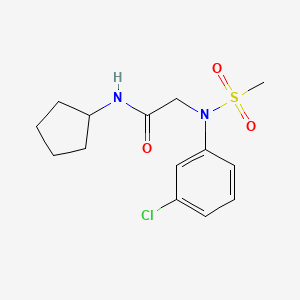
![2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5751854.png)
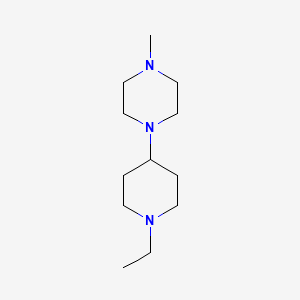
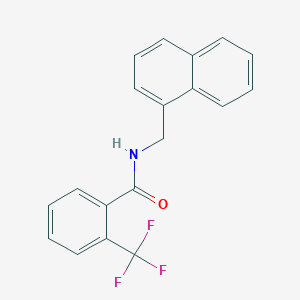

![4-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5751880.png)
![2-chloro-N-[2-(ethylthio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B5751885.png)
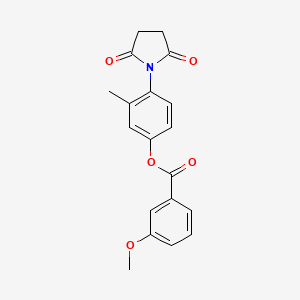
![1-[2-(2-bromo-4-chlorophenoxy)ethyl]-1H-imidazole](/img/structure/B5751895.png)

![2-[(anilinocarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5751910.png)

